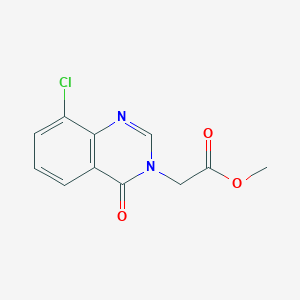
methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Chemical Synthesis and Derivative Production
Methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has been utilized as a precursor in the synthesis of various heterocyclic compounds. For example, AL-ALAAF and Al-iraqi (2021) detailed the synthesis of new hydrazone derivatives from a quinazolinone moiety, starting from anthranilic acid and proceeding through several intermediate compounds, including methyl α-chloroacetamido benzoate and methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (AL-ALAAF & Al-iraqi, 2021).
Pharmacological Derivatives and Applications
Various pharmacological derivatives of the compound have been synthesized, focusing on enhancing anti-inflammatory, analgesic, and antibacterial properties. Kumar, Lal, and Rani (2014) synthesized a series of azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents, indicating the compound's relevance in medical chemistry (Kumar, Lal, & Rani, 2014).
Structural and Spectral Studies
Characterization and Spectral Analysis
A. Saeed et al. (2014) carried out structural and spectral characterization of compounds synthesized from methyl 2-(quinolin-8-yloxy) acetate, which shows the compound’s role in complex chemical structures (Saeed, Abbas, Ibrar, & Bolte, 2014).
Molecular Structure and Crystallography
Mague et al. (2017) presented a study on the molecular structure of a related compound, highlighting its crystallography and molecular interactions, indicating the utility of this compound in structural and material sciences (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Antimicrobial and Antitumor Activity
Antimicrobial Applications
Research by Singh et al. (2010) focused on the synthesis of compounds for antibacterial activity against various pathogens, showcasing the compound's role in the development of new antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antitumor Properties
Forsch, Wright, and Rosowsky (2002) synthesized and tested analogues of this compound as inhibitors of tumor cell growth in culture, indicating its potential in cancer treatment research (Forsch, Wright, & Rosowsky, 2002).
Propriétés
IUPAC Name |
methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZTYSIQXQJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

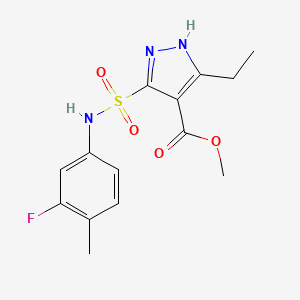
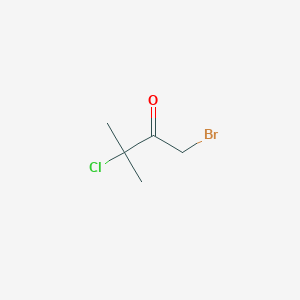
methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)
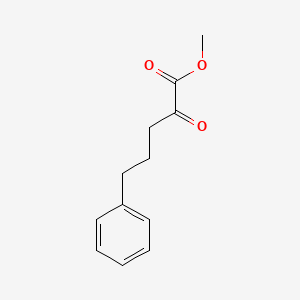

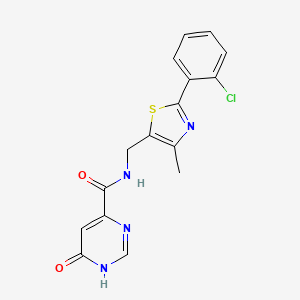
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
